3-Bromo-4-(piperidin-2-yl)pyridine
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Overview
Description
3-Bromo-4-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-2-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-2-yl)pyridine typically involves the following steps:
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Bromination of 4-(piperidin-2-yl)pyridine: The reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
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Cyclization: : The piperidin-2-yl group is introduced through a cyclization reaction, which can be achieved by reacting a suitable precursor with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are employed.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
3-Bromo-4-(piperidin-2-yl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Chemical Biology: Used in the design of molecular probes and bioactive molecules for studying biological pathways and targets.
Material Science: Employed in the synthesis of functional materials, such as organic semiconductors and polymers.
Pharmaceutical Industry: Utilized in the development of drug candidates and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(piperidin-2-yl)pyridine depends on its specific application and target. Generally, it may exert its effects through:
Binding to Molecular Targets: The compound can interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathway Modulation: It may influence cellular signaling pathways, leading to changes in gene expression, protein function, or metabolic processes.
Intercalation with DNA: In some cases, it may bind to DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
3-Bromo-4-(piperidin-2-yl)pyridine can be compared with other similar compounds, such as:
4-(Piperidin-2-yl)pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-4-(piperidin-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3-Bromo-4-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and piperidine ring, which confer distinct chemical and biological properties .
Biological Activity
3-Bromo-4-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.
Chemical Structure and Properties
This compound features a bromine atom attached to a pyridine ring, along with a piperidine substituent. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the bromine atom enhances its electrophilicity, which may facilitate binding to biological targets. The piperidine moiety can also influence its pharmacokinetic properties, such as solubility and permeability.
Target Interactions
Research indicates that compounds similar to this compound often target:
- Kinases : Involved in signaling pathways that regulate cell proliferation and survival.
- Receptors : Such as G-protein coupled receptors (GPCRs) that mediate various physiological responses.
- Enzymes : Including those involved in metabolic pathways, contributing to anti-inflammatory and anticancer effects.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, inhibiting tumor growth effectively.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Morais et al. (2023) | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
Shin et al. (2024) | HCCLM3 | 3.1 | Inhibits proliferation |
These findings suggest that the compound may act through multiple pathways, including the modulation of apoptosis-related proteins and inhibition of cell cycle progression.
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.015 mg/mL |
Escherichia coli | 0.025 mg/mL |
The compound's broad-spectrum activity highlights its potential as a lead candidate for developing new antimicrobial agents.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice, showing significant suppression of tumor growth compared to control groups.
- Clinical Relevance : Preliminary clinical trials indicated favorable safety profiles and tolerability, warranting further investigation into its therapeutic potential in oncology.
Properties
IUPAC Name |
3-bromo-4-piperidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEHYSJTECALKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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